7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one
Overview
Description
Synthesis Analysis
Imidazoles, which include “7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one”, are key components to functional molecules that are used in a variety of everyday applications . The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Scientific Research Applications
Synthesis of Functional Molecules
Substituted imidazoles like 7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one are integral in the synthesis of functional molecules. These molecules find applications in everyday products, pharmaceuticals, and materials science . The ability to control the substitution on the imidazole ring allows for the creation of molecules with specific properties tailored to their intended use.
Metal-Organic Frameworks (MOFs)
The structural versatility and controlled porosity of MOFs make them suitable for a range of applications, including gas storage and separation. Imidazole derivatives can act as organic linkers in MOFs, contributing to their stability and functionality. For instance, MOFs synthesized using similar imidazole-based compounds have shown excellent CO2 adsorption capacities, which is crucial for CO2 capture and environmental applications .
Organic Synthesis Methodologies
The compound can be used in the development of new synthetic methodologies. Its unique substitution pattern can facilitate the formation of C-N bonds, which are fundamental in constructing complex organic molecules. This has implications for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
properties
IUPAC Name |
4-bromo-6-fluoro-3-methyl-1H-benzimidazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFN2O/c1-12-7-5(9)2-4(10)3-6(7)11-8(12)13/h2-3H,1H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHHUZCZSLHKFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2Br)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-fluoro-1-methyl-1H-benzo[d]imidazol-2(3H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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